![molecular formula C13H16ClNO4 B2505952 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248349-98-4](/img/structure/B2505952.png)
3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Overview
Description
3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as X, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been used as a building block for the synthesis of novel materials with potential applications in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (CO3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce the production of prostaglandins, which are mediators of inflammation, and to inhibit the growth of cancer cells. 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to exhibit antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in medicinal chemistry, drug discovery, and material science. However, 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, including further studies on its mechanism of action and potential side effects, as well as its potential applications in the development of new drugs and materials. 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid could also be used as a starting point for the synthesis of novel compounds with improved properties and applications. Overall, 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has significant potential for use in scientific research and could lead to important discoveries in various fields.
Synthesis Methods
3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylpropan-2-ol, followed by reduction and subsequent reaction with 2-methylpropan-2-yl chloroformate. The final product is obtained through the reaction of the resulting intermediate with ammonia.
properties
IUPAC Name |
3-chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-7-5-6-8(11(16)17)10(9(7)14)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZPLRNLHFZHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
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